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Compound of Interest

Compound Name: Fedratinib

Cat. No.: B1684426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of fedratinib against its

primary target, Janus kinase 2 (JAK2), and other related kinases. The information presented is

intended to assist researchers in understanding the selectivity profile of fedratinib and its

potential for off-target effects. All quantitative data is supported by detailed experimental

methodologies, and key biological pathways and experimental workflows are visualized for

clarity.

Data Presentation: Kinase Inhibition Profile of
Fedratinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

fedratinib against a panel of related kinases. Lower IC50 values indicate greater potency.
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Kinase Target IC50 (nM) Fold Selectivity vs. JAK2

JAK2 3 1

JAK2 (V617F) 3 1

FLT3 15 5

RET 48 16

JAK1 ~105 ~35

TYK2 ~405 ~135

JAK3 >900 >300

Experimental Protocols
The IC50 values presented in this guide were determined using a radiometric kinase assay.

The following protocol is a representative methodology for such an assay, based on the

services provided by Reaction Biology Corp., which has been cited for determining the

enzymatic activity of fedratinib.

Radiometric Kinase Assay (HotSpot™ Assay)

Objective: To measure the enzymatic activity of a kinase and determine the inhibitory effect

of a compound.

Principle: This assay measures the transfer of a radiolabeled phosphate group ([γ-³³P]-ATP)

to a substrate by the kinase. The amount of radioactivity incorporated into the substrate is

directly proportional to the kinase activity.

Materials:

Enzyme: Purified human kinase (e.g., JAK2, FLT3, RET).

Substrate: A suitable peptide or protein substrate for the specific kinase. For JAK family

kinases, a common substrate is poly[Glu:Tyr] (4:1).

ATP: Adenosine triphosphate, including [γ-³³P]-ATP.
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Assay Buffer: Buffer solution to maintain optimal pH and provide necessary cofactors for

the kinase reaction.

Test Compound: Fedratinib, serially diluted to a range of concentrations.

Phosphocellulose paper.

Scintillation counter.

Procedure:

Reaction Setup: The kinase reaction is initiated by combining the kinase, substrate, and

test compound in the assay buffer.

Initiation: The reaction is started by the addition of a mixture of unlabeled ATP and [γ-³³P]-

ATP. A typical ATP concentration is 10 µM.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

specific period to allow for substrate phosphorylation.

Termination and Spotting: The reaction is stopped, and a sample of the reaction mixture is

spotted onto phosphocellulose paper. The phosphorylated substrate binds to the paper,

while the unreacted [γ-³³P]-ATP does not.

Washing: The phosphocellulose paper is washed to remove any unbound [γ-³³P]-ATP.

Detection: The amount of radioactivity on the phosphocellulose paper is quantified using a

scintillation counter.

Data Analysis: Kinase activity is calculated based on the amount of incorporated

radioactivity. To determine the IC50 value of fedratinib, the percentage of kinase inhibition

is plotted against the logarithm of the fedratinib concentration. The IC50 is the

concentration of fedratinib that results in 50% inhibition of the kinase activity.

Mandatory Visualization
Signaling Pathways
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The following diagram illustrates the signaling pathways of JAK2, the primary target of

fedratinib, and two of its significant off-target kinases, FLT3 and RET.
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Caption: Signaling pathways of Fedratinib's primary target (JAK2) and key off-targets (FLT3,

RET).
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Experimental Workflow
The diagram below outlines the key steps in a radiometric kinase assay used for determining

the cross-reactivity profile of a kinase inhibitor like fedratinib.

Radiometric Kinase Assay Workflow

1. Prepare Reagents
- Kinase

- Substrate
- Fedratinib (serial dilution)

- ATP/[γ-³³P]-ATP

2. Kinase Reaction
Combine reagents and incubate

3. Spotting
Transfer reaction mix to
phosphocellulose paper

4. Washing
Remove unbound [γ-³³P]-ATP

5. Detection
Quantify radioactivity with

a scintillation counter

6. Data Analysis
Calculate % inhibition and

determine IC50 value
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Caption: Workflow for a radiometric kinase assay to assess inhibitor potency.
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To cite this document: BenchChem. [Assessing the Cross-Reactivity of Fedratinib with
Related Kinases: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684426#assessing-cross-reactivity-of-fedratinib-
with-related-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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